(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
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Overview
Description
(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a complex organic compound with a unique structure that combines an imidazole ring, a thiazole ring, and an oxime functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound stimulates the nuclear translocation of CAR . This means it helps move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
The activation of CAR can affect various biochemical pathways. For instance, it can increase the expression of genes involved in the metabolism and transport of drugs and other xenobiotics . This can have downstream effects on how the body processes certain substances.
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of CAR by this compound can lead to changes in the expression of various genes. This can alter cellular processes, such as drug metabolism, potentially affecting the efficacy and side effects of certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves multiple steps. One common route starts with the preparation of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, which is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the oxime derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime
- 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Uniqueness
(E)-[(2,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is unique due to the presence of the 2,4-dichlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.
Biological Activity
(E)-(2,4-dichlorophenyl)methoxyamine is a complex organic compound characterized by its unique molecular structure, which includes a dichlorophenyl group and an imidazo-thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Molecular Structure and Properties
- IUPAC Name : (E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
- Molecular Formula : C19H13Cl2N3OS
- Molecular Weight : 402.3 g/mol
- CAS Number : 400078-51-5
The presence of the dichlorophenyl group enhances lipophilicity, which is crucial for biological activity. The imidazo-thiazole structure is known for its pharmacological properties and potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to (E)-(2,4-dichlorophenyl)methoxyamine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : A study on related imidazo-thiazole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, including breast and colon cancer cells .
Antibacterial Activity
The compound has also demonstrated antibacterial properties:
- Testing Against Bacteria : In vitro assays revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative of this class was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL respectively .
Anti-inflammatory Activity
The anti-inflammatory potential of (E)-(2,4-dichlorophenyl)methoxyamine has been explored:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In animal models of inflammation, the compound reduced edema significantly compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dichlorophenyl or imidazo-thiazole moieties can lead to enhanced potency or selectivity:
Modification | Effect on Activity |
---|---|
Substitution on dichlorophenyl | Increased lipophilicity and cellular uptake |
Alteration in imidazo-thiazole ring | Variation in receptor binding affinity |
Synthesis and Derivatives
The synthesis of (E)-(2,4-dichlorophenyl)methoxyamine typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Imidazo-Thiazole Core : Utilizing cyclization reactions.
- Introduction of Dichlorophenyl Group : Via substitution reactions.
- Methoxy Group Addition : Through etherification processes.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-15-7-6-14(16(21)10-15)12-25-22-11-17-18(13-4-2-1-3-5-13)23-19-24(17)8-9-26-19/h1-11H,12H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSSWUXTZESRV-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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